3,3'-Diiodo-L-thyronine

Übersicht

Beschreibung

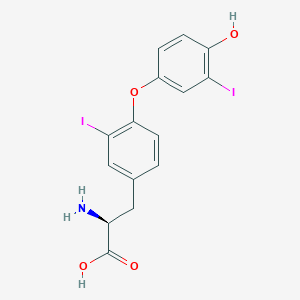

3,3'-Diiodo-L-thyronine (3,3'-T2) is an endogenous metabolite of thyroid hormones (THs), derived primarily from the deiodination of thyroxine (T4) and triiodothyronine (T3) . Structurally, it features iodine atoms at the 3 and 3' positions of its tyrosine-derived aromatic rings. Unlike its more potent counterparts T3 and T4, 3,3'-T2 exhibits distinct biochemical properties, including enhanced interaction with cyclooxygenase (COX) enzymes, where it increases COX activity by 98.21% .

3,3'-T2 is implicated in lipid metabolism, particularly in the liver, where it facilitates fat breakdown without inducing overt thyrotoxic effects . Studies suggest it binds to thyroid hormone transport proteins like transthyretin (TTR) but with 100-fold lower affinity than T4, altering its distribution and bioavailability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von L-3,3’-Diiodthyronin beinhaltet typischerweise die Iodierung von Thyroninderivaten. Ein gängiges Verfahren beinhaltet die Verwendung von Iod und iodierenden Agenzien unter kontrollierten Bedingungen, um eine selektive Iodierung an den gewünschten Positionen am aromatischen Ring zu erreichen .

Industrielle Produktionsmethoden: Die industrielle Produktion von L-3,3’-Diiodthyronin kann großtechnische Iodierungsprozesse beinhalten, bei denen fortschrittliche Techniken wie Flüssigchromatographie gekoppelt mit Massenspektrometrie (LC-MS/MS) zur Reinigung und Quantifizierung eingesetzt werden . Diese Verfahren gewährleisten eine hohe Reinheit und Ausbeute der Verbindung, die für verschiedene Anwendungen geeignet ist.

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-3,3’-Diiodthyronin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.

Reduktion: Reduktionsreaktionen können die Iodatome modifizieren, was möglicherweise zu deiodierten Produkten führt.

Substitution: Halogensubstitutionsreaktionen können auftreten, bei denen Iodatome durch andere Halogene oder funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel wie Chlor oder Brom.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene iodierte und deiodierte Derivate, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms of Action

3,3'-T2 is an iodinated derivative of thyronine and is considered an active metabolite of the more commonly known thyroid hormones, triiodothyronine (T3) and thyroxine (T4). Unlike T3 and T4, which primarily exert their effects via nuclear thyroid hormone receptors, 3,3'-T2 has been shown to interact with mitochondrial targets, influencing cellular metabolism directly.

Metabolic Regulation

Studies have highlighted the role of 3,3'-T2 in lipid and glucose metabolism. It appears to modulate metabolic pathways that could be beneficial in conditions like obesity and metabolic syndrome. For instance, the administration of exogenous 3,3'-T2 in animal models has resulted in significant changes in lipid profiles and improved insulin sensitivity .

Potential Clinical Applications

- Obesity Management : Due to its ability to increase energy expenditure and prevent fat accumulation, 3,3'-T2 is being investigated as a potential therapeutic agent for obesity management.

- Metabolic Disorders : Its influence on glucose metabolism suggests possible applications in treating insulin resistance and type 2 diabetes.

Research Findings

Recent studies have focused on developing reliable assays for measuring endogenous levels of 3,3'-T2 in human serum. For instance:

- A feasibility study demonstrated a method using mass spectrometry to accurately quantify 3,3'-T2 alongside other thyroid hormone metabolites. The average concentration of 3,3'-T2 was found to be significantly correlated with that of 3,5-diiodo-L-thyronine (3,5-T2), indicating potential interdependence in their physiological roles .

Case Studies and Clinical Insights

Several case studies have reported on the effects of 3,3'-T2:

- In Vitro Studies : Experiments conducted on rat liver cells showed rapid stimulation of cytochrome oxidase activity by both 3,5-T2 and 3,3'-T2. This suggests that these compounds may enhance mitochondrial function significantly .

- Animal Models : In vivo studies involving rodents have indicated that administration of 3,3'-T2 leads to increased metabolic rates without the adverse effects typically associated with higher doses of T4 or T3 .

Data Summary Table

Wirkmechanismus

The mechanism of action of L-3,3’-Diiodothyronine involves its interaction with thyroid hormone receptors and other molecular targets. It can modulate gene expression by binding to nuclear receptors, influencing various metabolic pathways . This compound also affects cellular respiration and energy metabolism, contributing to its calorigenic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3,3'-T2 and related iodothyronines:

Receptor Binding and Selectivity

- 3,3'-T2 vs. T3/T4: 3,3'-T2 binds weakly to nuclear thyroid receptors (TRα/TRβ) compared to T3, which has a Ki of 2.3 nM . However, 3,3'-T2 demonstrates unique interactions with non-classical targets, such as angiotensin II receptors (IC50 = 380 pM), suggesting off-target effects distinct from T3 .

- 3,5-T2 : Exhibits selective thyromimetic activity, suppressing TSH at lower doses than required for peripheral metabolic effects. It is 100-fold less potent than T3 in displacing T3 from nuclear receptors .

Metabolic and Physiological Effects

Lipid Metabolism

- 3,3'-T2: Reduces hepatic triglycerides and serum cholesterol by enhancing lipid oxidation.

- 3,5-T2 : Prevents high-fat diet-induced obesity in rodents by increasing mitochondrial uncoupling and fatty acid oxidation. However, it may induce cardiac hypertrophy and suppress the hypothalamus-pituitary-thyroid (HPT) axis at higher doses .

Thermogenesis and Energy Expenditure

- 3,5-T2 : Activates brown adipose tissue (BAT) thermogenesis in hypothyroid rats by upregulating UCP1 and PGC-1α, mimicking T3’s effects .

Research and Clinical Implications

- 3,3'-T2 : Promising for metabolic syndrome due to its lipid-lowering effects without stimulating lipogenesis. Further studies are needed to elucidate its COX-mediated mechanisms .

- 3,5-T2 : Despite efficacy in rodent models, human trials are lacking. Over-the-counter supplements containing 3,5-T2 risk unregulated dosing and side effects .

- Synthetic Derivatives : Compounds like N-Acetyl-3,3',5'-triiodo-L-thyronine-d3 enable precise tracking of TH pathways, aiding mechanistic studies .

Biologische Aktivität

3,3'-Diiodo-L-thyronine (3,3'-T2) is a lesser-known iodothyronine that has garnered attention for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological effects of 3,3'-T2, including its mechanisms of action, physiological implications, and relevant research findings.

Overview of this compound

3,3'-T2 is a metabolite of thyroxine (T4) and triiodothyronine (T3), primarily produced in extrathyroidal tissues. Unlike its more well-known counterparts, 3,3'-T2 has been shown to exhibit distinct biological activities that may influence metabolic processes and thyroid function.

Binding Affinity and Interaction

Research indicates that 3,3'-T2 has a significantly lower binding affinity for thyroid hormone receptors compared to T4 and T3. Specifically, its affinity for human thyroid hormone receptor beta (THRβ) is approximately 100-fold lower than that of T4 . This reduced binding affinity suggests that 3,3'-T2 may exert its effects through alternative pathways or mechanisms.

Impact on Mitochondrial Function

Mitochondria are critical targets for the action of 3,3'-T2. Studies have demonstrated that administration of 3,3'-T2 can enhance mitochondrial respiration rates and stimulate oxidative phosphorylation . This effect may be mediated by increased mitochondrial calcium uptake and the activation of cytochrome c oxidase (COX) activity . The rapid increase in mitochondrial oxygen consumption following 3,3'-T2 administration suggests a potent influence on bioenergetics.

Metabolic Effects

Research has shown that higher concentrations of 3,3'-T2 are associated with a reduced occurrence of critical illnesses in hospitalized patients. For instance, quartiles of 3,3'-T2 concentrations were linked to decreasing rates of critical care unit hospitalization and stroke incidence . Furthermore, studies indicate that 3,3'-T2 administration can lead to increased resting metabolic rates without causing undesirable side effects such as weight gain .

Thyroid Function Modulation

The administration of 3,3'-T2 has been observed to suppress thyroid function by reducing serum levels of thyroid-stimulating hormone (TSH) and thyroxine (T4) . This suppression may be beneficial in conditions characterized by hyperthyroidism or excessive thyroid hormone levels.

Case Studies and Clinical Observations

- Hospitalized Patients : A study involving hospitalized patients revealed that those with higher levels of 3,3'-T2 had a significantly lower incidence of critical illness. Specifically, patients in the highest quartile of 3,3'-T2 concentrations exhibited an 83% decrease in inpatient status compared to those in the lowest quartile .

- Hypothyroid Models : In animal models with chemically induced hypothyroidism, administration of 3,3'-T2 resulted in enhanced mitochondrial respiration and metabolic rate within hours post-administration . This rapid effect contrasts with T4 and T3's slower onset.

Data Summary

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways for 3,3'-T2, and how do deiodinases regulate its generation?

- 3,3'-T2 is primarily generated via sequential deiodination of thyroid hormones. Thyroxine (T4) undergoes outer-ring deiodination by deiodinase type 1 (DIO1) or type 2 (DIO2) to form 3,5,3'-triiodothyronine (T3), while inner-ring deiodination by deiodinase type 3 (DIO3) produces reverse T3 (rT3). Further deiodination of rT3 via DIO1 yields 3,3'-T2 . This pathway highlights the role of deiodinases in determining thyroid hormone activity and metabolite availability. Researchers should consider enzyme-specific inhibitors (e.g., iopanoic acid for DIO1) to dissect these pathways experimentally.

Q. How can in vivo models be optimized to study 3,3'-T2’s role in energy homeostasis?

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3-iodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13I2NO4/c16-10-7-9(2-3-13(10)19)22-14-4-1-8(5-11(14)17)6-12(18)15(20)21/h1-5,7,12,19H,6,18H2,(H,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCJBZABTUOGNM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C=C2)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13I2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196697 | |

| Record name | 3,3'-Diiodothyronine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4604-41-5 | |

| Record name | 3,3′-Diiodo-L-thyronine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4604-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diiodothyronine, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004604415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diiodothyronine, L- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(4-hydroxy-3-iodophenyl)-3-iodo-L-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIIODOTHYRONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L9U2Z4602 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.